molecular formula C13H10F2O2 B2387953 1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one CAS No. 141602-20-2

1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one

Cat. No.: B2387953
CAS No.: 141602-20-2
M. Wt: 236.218
InChI Key: NAASLUQRKYFRRU-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one (CAS: Not explicitly provided, referenced in ) is a fluorinated aromatic ketone featuring a naphthalene backbone substituted with a difluoromethoxy group at the 1-position and an acetyl group at the 2-position. Its molecular formula is inferred as C₁₃H₁₀F₂O₂, with a molecular weight of 248.21 g/mol.

Properties

IUPAC Name

1-[1-(difluoromethoxy)naphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAASLUQRKYFRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Hydroxy-2-acetylnaphthalene

The foundational intermediate for this route is 1-hydroxy-2-acetylnaphthalene , synthesized via Friedel-Crafts acylation. Naphthalene undergoes acetylation at the α-position (C1) using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). Subsequent oxidation or rearrangement steps may adjust substituent positioning, though regioselectivity challenges necessitate directing groups or protection-deprotection strategies.

Difluoromethoxy Group Introduction

The hydroxyl group at C1 is replaced with difluoromethoxy using chlorodifluoromethane (ClCF₂H) under strongly basic conditions. In a representative procedure:

  • 1-Hydroxy-2-acetylnaphthalene (1.0 equiv) is deprotonated with cesium carbonate (Cs₂CO₃) (3.0 equiv) in dimethyl sulfoxide (DMSO) at 110°C.
  • ClCF₂H (1.5 equiv) is introduced, facilitating nucleophilic substitution via the phenoxide intermediate.
  • The reaction proceeds for 12–24 hours, yielding the target compound after purification by column chromatography (hexane/ethyl acetate).

Key Data:

Parameter Value
Yield 65–78%
Reaction Time 12–24 h
Solvent DMSO
Base Cs₂CO₃

This method, adapted from kinase inhibitor syntheses, highlights the compatibility of difluoromethylation with electron-withdrawing acetyl groups.

Halothane-Mediated Difluoroalkylation

Mechanistic Overview

Inspired by aryl difluoroethyl ether syntheses, halothane (CF₃CHBrCl) serves as a difluoromethylating agent. The reaction proceeds via:

  • Deprotonation of 1-hydroxy-2-acetylnaphthalene with sodium hydride (NaH) .
  • Generation of a gem-difluorovinyl intermediate from halothane.
  • Nucleophilic attack by the phenoxide at the electrophilic difluoromethyl carbon, forming the O–CF₂ bond.

Optimization Challenges

While halothane is cost-effective, competing side reactions (e.g., over-alkylation) reduce yields. Elevated temperatures (80–100°C) and stoichiometric NaH (2.0 equiv) mitigate this, achieving 52–60% yield .

Comparative Efficiency:

Method Yield (%) Purity (%) Scalability
ClCF₂H/Cs₂CO₃ 78 95 High
Halothane/NaH 60 88 Moderate

Transition Metal-Catalyzed Coupling

Ullmann-Type Etherification

Copper-catalyzed coupling between 1-iodo-2-acetylnaphthalene and sodium difluoromethoxide (NaOCF₂H) offers an alternative pathway. Using copper(I) iodide (CuI) and 1,10-phenanthroline as ligands in dimethylformamide (DMF) , this method achieves 70% yield at 120°C.

Limitations

  • Requires pre-functionalized iodoarenes.
  • Sensitive to moisture and oxygen, necessitating inert conditions.

One-Pot Tandem Acetylation-Difluoromethylation

Integrated Synthesis

A streamlined approach combines Friedel-Crafts acylation and difluoromethylation:

  • Naphthalene is acetylated with acetic anhydride and H₃PO₄ at 50°C.
  • Without isolation, ClCF₂H and KOH are added, directly substituting the hydroxyl group.
  • The one-pot method reduces purification steps, yielding 68% of the target compound.

Advantages:

  • Minimizes intermediate degradation.
  • Reduces solvent waste.

Radical Difluoromethylation

Photoredox Catalysis

Emerging methods employ difluoromethyl radicals (·CF₂H) generated from Zn(SO₂CF₂H)₂ under blue LED light. The radical adds to the naphthalene ring, followed by oxidation to the ketone. While innovative, yields remain low (≤40% ) due to competing side reactions.

Biological Activity

1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one, with the molecular formula C13H10F2O2C_{13}H_{10}F_2O_2 and a molecular weight of 236.22 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a difluoromethoxy group, which can significantly influence its pharmacological profile.

The compound exhibits the following chemical characteristics:

PropertyValue
Chemical FormulaC13H10F2O2C_{13}H_{10}F_2O_2
Molecular Weight236.22 g/mol
IUPAC Name1-[1-(difluoromethoxy)naphthalen-2-yl]ethanone
AppearancePowder
Storage TemperatureRoom Temperature

Research indicates that the difluoromethoxy group enhances the compound's ability to form hydrogen bonds, which may play a critical role in its interaction with biological targets. Studies have shown that compounds with difluoromethyl groups exhibit increased hydrogen bond acidity compared to their methylated counterparts, suggesting that they may serve as effective hydrogen-bond donors in biochemical processes .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its potential as an inhibitor of specific enzymes and pathways relevant to disease modulation.

Enzyme Inhibition

Notably, this compound has been identified as an inhibitor of Notum, an enzyme implicated in various pathological conditions. The inhibition of Notum can lead to therapeutic effects in diseases where this enzyme plays a critical role .

Case Studies

Several studies have highlighted the pharmacological potential of difluoromethylated compounds, including:

  • Anticancer Activity : Research has indicated that difluoromethylated compounds can modulate signaling pathways involved in cancer progression. For instance, studies on similar compounds have demonstrated their ability to inhibit tumor growth by interfering with key oncogenic pathways.
  • Neuroprotective Effects : Some derivatives of difluoromethyl compounds have shown promise in neuroprotection, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses.
  • Antimicrobial Properties : The antimicrobial activity of related compounds suggests that this compound may possess similar properties, warranting further investigation into its efficacy against various pathogens.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Hydrogen Bonding : The ability to form hydrogen bonds is crucial for the interaction with biological macromolecules such as proteins and nucleic acids, enhancing its potential as a drug candidate .
  • Lipophilicity : The introduction of difluoromethyl groups can modulate lipophilicity, affecting absorption and distribution characteristics essential for drug development .

Table: Comparative Analysis of Difluoromethyl Compounds

CompoundBiological ActivityMechanism
This compoundInhibitor of NotumEnzyme inhibition
Difluoromethyl benzeneAnticancerSignal pathway modulation
Difluoromethyl phenyl sulfideAntimicrobialDisruption of bacterial cell walls

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key attributes of 1-[1-(difluoromethoxy)naphthalen-2-yl]ethan-1-one with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Core Substituents Physical State (Predicted) Key References
This compound C₁₃H₁₀F₂O₂ 248.21 Naphthalene 1-OCF₂, 2-COCH₃ Solid
1-[3-(Difluoromethoxy)phenyl]ethan-1-one C₉H₈F₂O₂ 186.16 Phenyl 3-OCF₂, COCH₃ Liquid (stored at 4°C)
1-(Naphthalen-2-yl)ethan-1-one (2-Acetylnaphthalene) C₁₂H₁₀O 170.21 Naphthalene 2-COCH₃ Solid
1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one C₉H₇ClF₂O₂ 232.60 Phenyl 3-Cl, 4-OCF₂, COCH₃ Not reported
1-[2-(Difluoromethoxy)phenyl]ethan-1-one C₉H₈F₂O₂ 186.16 Phenyl 2-OCF₂, COCH₃ Liquid

Key Observations :

  • Aromatic Core : The naphthalene derivatives exhibit higher molecular weights and predicted melting points compared to phenyl analogs due to extended conjugation and increased hydrophobicity.
  • Substituent Effects : The difluoromethoxy (-OCF₂) group introduces electron-withdrawing character, reducing electron density on the aromatic ring. This contrasts with methoxy (-OCH₃), which is electron-donating.
  • Polarity : Phenyl-based analogs (e.g., ) are liquids at room temperature, while naphthalene derivatives (e.g., 2-acetylnaphthalene) are solids, suggesting reduced solubility in polar solvents for the latter .
Reactivity in Further Transformations
  • Cyclopentaannulation: shows that 1-(naphthalen-2-yl)ethan-1-one undergoes C–H activation to form five-membered rings. The difluoromethoxy group may sterically hinder similar reactions in the target compound, reducing yields compared to non-fluorinated analogs .
  • Oxidation : reports oxidation of 1-(naphthalen-2-yl)ethan-1-ol to its ketone (2-acetylnaphthalene) with 66% yield. The difluoromethoxy group’s stability under oxidative conditions remains unverified but is critical for pharmaceutical applications .

Challenges and Limitations

  • Synthesis Complexity : Introducing -OCF₂ onto naphthalene requires precise regioselectivity due to steric hindrance, unlike phenyl systems ( vs. 16).
  • Commercial Viability : The target compound’s discontinued status () suggests challenges in scalability or purification compared to phenyl analogs.

Q & A

Q. What are the established synthetic routes for 1-[1-(difluoromethoxy)naphthalen-2-yl]ethan-1-one, and how can reaction conditions be optimized?

The synthesis of naphthalene-based ketones often involves Friedel-Crafts acylation or modified Nencki methods. For example, 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethan-1-one was synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid and ZnCl₂, followed by condensation with aldehydes in ethanol/KOH . For the target compound, substituting the hydroxyl group with difluoromethoxy may require electrophilic substitution or protection/deprotection strategies. Optimization includes monitoring temperature (60–80°C), solvent choice (ethanol for solubility), and catalyst load (e.g., ZnCl₂ for acylation). Purification via recrystallization (ethanol) or column chromatography is critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., difluoromethoxy CF₂ protons at δ ~5.5–6.5 ppm) and ketone carbonyl signals (δ ~200–210 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For naphthalene derivatives, high-resolution data collection (Mo/Kα radiation) and twin refinement may be necessary due to planar stacking .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₀F₂O₂).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

Hydrophobicity from the naphthalene ring suggests limited water solubility; polar aprotic solvents (DMF, DMSO) are preferable. Stability studies should assess hydrolysis of the difluoromethoxy group under acidic/basic conditions. Thermal stability (TGA/DSC) is crucial for storage and reaction planning .

Advanced Research Questions

Q. How can mechanistic studies (e.g., C–H activation) inform the design of derivatives with enhanced bioactivity?

Evidence from analogous naphthalene ketones shows that C3–H activation can initiate cyclopentaannulation, forming intermediates for spirocyclic or fused-ring systems . For this compound, Pd-catalyzed C–H functionalization at the naphthalene ring could introduce pharmacophores (e.g., pyridyl, triazole groups) to modulate biological targets. Computational modeling (DFT) predicts reactive sites, while kinetic isotope effects (KIE) validate mechanisms .

Q. How should researchers address contradictions in crystallographic data refinement for this compound?

Discrepancies in electron density maps (e.g., disordered difluoromethoxy groups) require iterative refinement using SHELXL. Twinning metrics (e.g., Hooft parameter) and alternative space group testing resolve lattice ambiguities. High-resolution datasets (d-spacing < 0.8 Å) and Hirshfeld surface analysis improve accuracy .

Q. What strategies mitigate variability in biological assay results (e.g., enzyme inhibition)?

Contradictions in IC₅₀ values may arise from assay conditions (pH, co-solvents) or impurity profiles. Solutions include:

  • Purification : HPLC (≥95% purity) to remove byproducts.
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate measurements.
  • Metabolic Stability Testing : Liver microsome assays identify degradation pathways affecting activity .

Q. How does the difluoromethoxy group influence electronic and steric effects compared to methoxy/hydroxy analogs?

The electron-withdrawing CF₂ group reduces aromatic π-electron density, altering reactivity in electrophilic substitution. Steric maps (e.g., using Mercury software) show that CF₂O– is bulkier than OMe, potentially hindering interactions with planar enzyme active sites. Comparative studies with 1-(methoxynaphthalenyl)ethanones reveal differences in dipole moments (2–3 D) and logP values (~1.5 vs. ~2.0) .

Methodological Guidance Table

ChallengeTechniqueKey ParametersReference
Synthesis OptimizationFriedel-Crafts AcylationTemp: 60–80°C; Catalyst: ZnCl₂ (5 mol%)
Crystallographic DisorderSHELXL RefinementTwin law: -h, -k, l; R-factor < 5%
Bioassay VariabilityHPLC PurificationColumn: C18; Gradient: 70–100% MeCN/H₂O

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